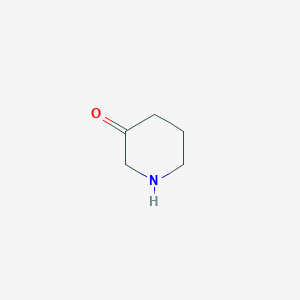

Piperidin-3-one

Vue d'ensemble

Description

Piperidin-3-one is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by a ketone functional group at the third position of the piperidine ring. This compound is significant in organic synthesis and pharmaceutical research due to its versatile chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Piperidin-3-one can be synthesized through various methods. One common synthetic route involves the cyclization of 1,5-diaminopentane with a suitable oxidizing agent. Another method includes the hydrogenation of pyridine derivatives under specific conditions. The reaction conditions typically involve the use of catalysts such as palladium or platinum and hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods

In industrial settings, this compound is often produced via the hydrogenation of pyridine using a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production. The reaction is carried out under high pressure and temperature to ensure complete conversion of pyridine to this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Piperidin-3-one undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The ketone group in this compound can be reduced to form piperidin-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions where the nitrogen atom is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles under acidic or basic conditions

Major Products

Oxidation: this compound N-oxide

Reduction: Piperidin-3-ol

Substitution: Various substituted this compound derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Piperidin-3-one derivatives have emerged as crucial scaffolds in the development of pharmaceuticals. Their structural versatility allows for modifications that enhance biological activity and selectivity.

Drug Design and Development

Chiral piperidine scaffolds, including this compound, are prevalent in drug design due to their ability to modulate physicochemical properties, potency, and selectivity. For example:

- GLP-1 Receptor Agonists : A study identified new GLP-1 receptor agonists containing piperidine rings, demonstrating that substituents at specific positions on the piperidine ring significantly influenced their biological activity .

- GlyT1 Inhibitors : Research on 3-amido-3-aryl-piperidines revealed their potential as GlyT1 inhibitors, which could address cognitive symptoms in schizophrenia. These compounds exhibited excellent selectivity against the GlyT2 isoform and favorable pharmacokinetic profiles .

| Compound Class | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| GLP-1 Agonists | Diabetes | Modulates insulin secretion | |

| GlyT1 Inhibitors | Schizophrenia | Inhibits glycine transporter |

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties. For instance, a series of ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine analogues were synthesized and evaluated for larvicidal activity against Anopheles arabiensis larvae, showcasing the compound's potential in vector control strategies .

Synthesis of Biologically Active Compounds

The synthesis of this compound derivatives serves as an essential pathway for creating a variety of biologically active compounds.

Antimalarial Agents

This compound has been utilized as a precursor in the synthesis of antimalarial agents like febrifugine and isofebrifugine. These compounds have shown effectiveness against malaria parasites, highlighting the importance of piperidine derivatives in combating infectious diseases .

Cancer Therapeutics

A novel series of pyridopyridazin-3(2H)-one derivatives synthesized from this compound exhibited moderate cytotoxic activity against MCF-7 breast cancer cells. This indicates the potential for further development of piperidine-based compounds in cancer treatment .

Structural Optimization and SAR Studies

Structure-activity relationship (SAR) studies are pivotal for optimizing the efficacy of this compound derivatives.

Optimization Strategies

Research has shown that modifying substituents on the piperidine ring can significantly affect biological activity. For example, introducing specific groups at the 4-position has been linked to enhanced antibacterial properties .

Development of GlyT1 Inhibitors

A detailed exploration into the SAR of 3-amido-3-aryl-piperidines led to the identification of potent GlyT1 inhibitors with promising oral bioavailability and brain penetration capabilities. This research underscores the relevance of piperidine derivatives in treating psychiatric disorders .

Antimicrobial Efficacy Against Anopheles Larvae

The synthesis and evaluation of ethyl 3-benzoyl derivatives demonstrated significant larvicidal activity against Anopheles arabiensis, providing insights into their potential application in public health initiatives aimed at controlling malaria transmission .

Mécanisme D'action

The mechanism of action of piperidin-3-one involves its interaction with various molecular targets and pathways. For instance, this compound derivatives have been found to bind to specific receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

Piperidin-3-one can be compared with other similar compounds such as:

Piperidine: Lacks the ketone functional group and has different chemical reactivity and biological activities.

Piperidin-4-one: Similar structure but with the ketone group at the fourth position, leading to different chemical and biological properties.

Piperidine N-oxide: An oxidized form of piperidine with distinct chemical reactivity.

This compound is unique due to the presence of the ketone group at the third position, which significantly influences its chemical behavior and biological activities.

Activité Biologique

Piperidin-3-one, a cyclic amine with a ketone functional group, is a significant compound in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its six-membered ring structure containing nitrogen and a carbonyl group. This unique structure allows it to interact with various biological targets, making it a versatile scaffold for drug development.

Antimicrobial Activity

Recent studies have shown that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. For instance, novel piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated potent antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL . These compounds were found to disrupt the plasma membrane of fungal cells, leading to apoptosis and cell cycle arrest.

Anticancer Properties

This compound derivatives have also shown promise in cancer therapy. Research indicates that certain piperidine compounds can induce apoptosis in cancer cells and exhibit cytotoxic effects. For example, studies on pyridopyridazin-3(2H)-one derivatives derived from piperidine showed moderate activity against MCF-7 breast cancer cells . Additionally, a systematic study identified piperidine derivatives as farnesyltransferase inhibitors, suggesting their potential in targeting cancer pathways .

Central Nervous System Effects

The central nervous system (CNS) effects of this compound derivatives are noteworthy. Compounds designed as dual histamine H3 and sigma-1 receptor ligands have shown analgesic activity in models of nociceptive and neuropathic pain . The interaction of these compounds with sigma receptors is particularly interesting due to their role in modulating pain perception.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many piperidine derivatives inhibit key enzymes involved in various metabolic pathways, contributing to their anticancer and antimicrobial effects .

- Receptor Modulation : The ability to act on multiple receptors (e.g., sigma-1 and histamine receptors) enhances the therapeutic potential of these compounds in treating pain and CNS disorders .

- Membrane Interaction : Disruption of cellular membranes has been observed with certain derivatives, leading to cell death in microbial pathogens .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Activity | Compound/Derivative | Target/Mechanism | Effectiveness (MIC/MFC) |

|---|---|---|---|

| Antifungal | pta1, pta2, pta3 | Candida auris plasma membrane | 0.24 - 0.97 μg/mL |

| Anticancer | Pyridopyridazin-3(2H)-one | MCF-7 cells | Moderate |

| Pain Relief | Dual H3/sigma-1 ligands | Nociceptive and neuropathic pain | Significant analgesic effect |

| Enzyme Inhibition | Farnesyltransferase inhibitors | Cancer pathways | High potency |

Case Studies

- Antifungal Efficacy : A study demonstrated that novel piperidine derivatives induced significant cell death in C. auris through apoptosis mechanisms, showcasing their potential as antifungal agents .

- Cancer Therapeutics : Research on pyridopyridazin derivatives indicated their ability to inhibit cancer cell growth effectively, supporting further exploration into their use as anticancer drugs .

Propriétés

IUPAC Name |

piperidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USISRUCGEISZIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275059 | |

| Record name | piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50717-82-3 | |

| Record name | piperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.